ETHYL 4-{3-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDO}BENZOATE
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Overview
Description
ETHYL 4-{3-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDO}BENZOATE is a synthetic organic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of ETHYL 4-{3-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDO}BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling with benzoic acid derivative: The oxadiazole intermediate is then coupled with a benzoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
ETHYL 4-{3-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 4-{3-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDO}BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of ETHYL 4-{3-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDO}BENZOATE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
ETHYL 4-{3-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDO}BENZOATE can be compared with other similar compounds, such as:
ETHYL 4-(((4-METHYLPHENYL)SULFONYL)AMINO)BENZOATE: This compound has a sulfonyl group instead of the oxadiazole ring, which may result in different biological activities and applications.
ETHYL 4-(3-{[(4-METHYLPHENYL)METHYL]AMINO}PROPANAMIDO)BENZOATE: This compound has a methylamino group, which may affect its chemical reactivity and biological interactions.
The uniqueness of this compound lies in its oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-3-27-21(26)16-8-10-17(11-9-16)22-18(25)12-13-19-23-20(24-28-19)15-6-4-14(2)5-7-15/h4-11H,3,12-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVSBLUQSDSWKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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